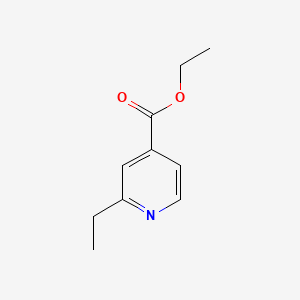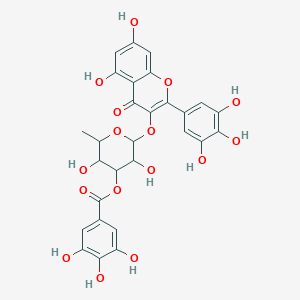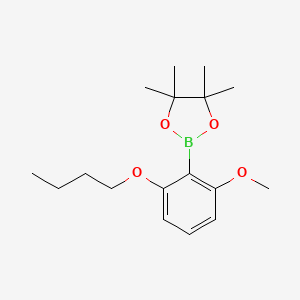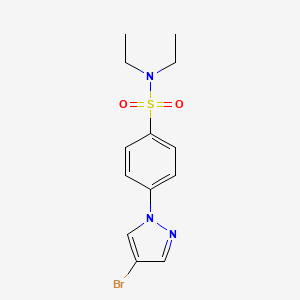
4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide” is a chemical compound that likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The bromo group (Br) and the benzenesulfonamide group are attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of similar compounds shows that the bromo group is attached to the pyrazole ring . The exact structure of “4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide” is not available in the sources I found.Scientific Research Applications
Brominated Flame Retardants and Environmental Concerns
Brominated flame retardants, including compounds like 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzenesulfonamide, have seen increasing application due to their effectiveness in reducing the flammability of materials. However, this use has raised environmental concerns. A critical review by Zuiderveen et al. (2020) highlights the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, pointing out the substantial knowledge gaps and the need for further research on their environmental fate and toxicity. High concentrations of several NBFRs in indoor environments indicate potential health risks, emphasizing the importance of optimized analytical methods and further studies on emission sources and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Health Effects of Brominated and Mixed Halogenated Compounds
The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which can be related to the use and combustion of brominated flame retardants, are similar to those of their chlorinated analogs. Studies by Mennear and Lee (1994) and Birnbaum, Staskal, & Diliberto (2003) indicate that these compounds induce a range of toxic effects in animal models, including hepatic and dermal toxicity, and act through similar mechanisms as chlorinated dioxins and furans. The potential for these compounds to cause adverse health effects in humans is a significant concern, necessitating further investigation into their toxicity and exposure scenarios (Mennear & Lee, 1994); (Birnbaum, Staskal, & Diliberto, 2003).
Synthetic Strategies for Pyrazoline Derivatives
Research on pyrazoline derivatives, including 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzenesulfonamide, has been driven by their potential for various biological activities. Ray et al. (2022) provide an update on synthetic strategies for developing new anticancer agents based on pyrazoline structures. This review underscores pyrazoline's role as an electron-rich nitrogen carrier and its significance in pharmaceutical chemistry due to its versatile biological effects, especially against cancer (Ray et al., 2022).
Mechanism of Action
Target of Action
Similar compounds with a bromopyrazole moiety have been shown to interact with various enzymes and receptors
Mode of Action
Bromopyrazole derivatives are known to interact with their targets via hydrogen bonding and hydrophobic interactions . The bromine atom can form halogen bonds with amino acid residues in the target protein, while the pyrazole ring can participate in pi-pi stacking interactions .
Biochemical Pathways
Bromopyrazole derivatives have been implicated in a variety of biological processes, including signal transduction, enzyme inhibition, and gene regulation .
Pharmacokinetics
Similar compounds are generally well-absorbed due to their lipophilic nature, and they can be metabolized by various enzymes in the liver . The impact of these properties on the bioavailability of the compound would need to be determined through further pharmacokinetic studies.
Result of Action
Bromopyrazole derivatives have been shown to exert various biological effects, such as anti-inflammatory, antiviral, and anticancer activities . The specific effects of this compound would depend on its targets and the pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets
properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S/c1-3-16(4-2)20(18,19)13-7-5-12(6-8-13)17-10-11(14)9-15-17/h5-10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLGFYKOTIFKLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682086 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide | |
CAS RN |
1199773-40-4 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine](/img/structure/B598706.png)


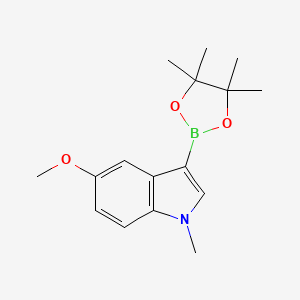

![2-Oxa-6-thiaspiro[3.3]heptane](/img/structure/B598713.png)


